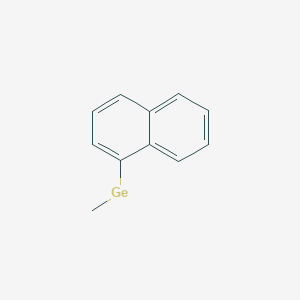![molecular formula C10H10Cl2N2O2 B14354343 Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- CAS No. 91649-68-2](/img/structure/B14354343.png)
Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-: is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of ethanol and a dichlorobenzimidazole moiety, which imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- typically involves the reaction of 5,6-dichlorobenzimidazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The dichloro groups on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, given the known activity of benzimidazole derivatives against various enzymes .
Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infections due to their antimicrobial, antiparasitic, and anticancer properties .
Industry: In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in various biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which forms the basis for many derivatives.
5,6-Dimethylbenzimidazole: A derivative with methyl groups instead of chlorine atoms.
2-[(5,6-Dichloro-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole: A compound with a similar structure but different substituents.
Uniqueness: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
91649-68-2 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
2-[(5,6-dichlorobenzimidazol-1-yl)methoxy]ethanol |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-3-9-10(4-8(7)12)14(5-13-9)6-16-2-1-15/h3-5,15H,1-2,6H2 |
Clave InChI |
AQEXFZLKZWHHIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


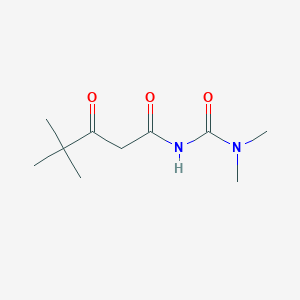
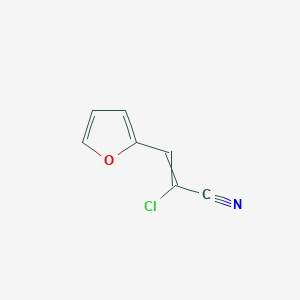
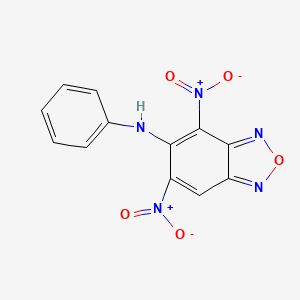

![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
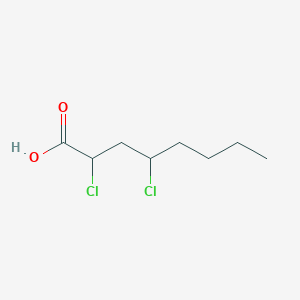
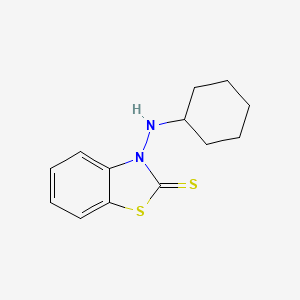
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
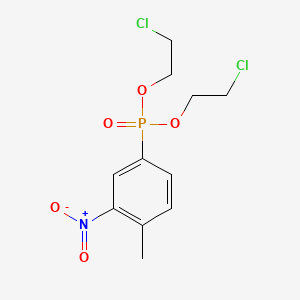
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
